molecular formula C13H10F2O2 B6260911 3-[(2,3-difluorophenyl)methoxy]phenol CAS No. 1153783-69-7

3-[(2,3-difluorophenyl)methoxy]phenol

Cat. No.: B6260911
CAS No.: 1153783-69-7
M. Wt: 236.21 g/mol
InChI Key: PHWSDNMKEALILF-UHFFFAOYSA-N
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Description

3-[(2,3-difluorophenyl)methoxy]phenol is an aromatic compound that features a phenol group substituted with a 2,3-difluorophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-difluorophenyl)methoxy]phenol typically involves the reaction of 2,3-difluorobenzyl chloride with phenol in the presence of a base. A common method includes the use of sodium hydride as a base and dimethylformamide as a solvent. The reaction is carried out under an inert atmosphere, such as argon, and heated to around 125°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-difluorophenyl)methoxy]phenol can undergo various chemical reactions, including:

    Nucleophilic Substitution: The phenol group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The phenol group can be oxidized to form quinones, while reduction reactions can convert it to cyclohexanol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, dimethylformamide, and other strong bases.

    Electrophilic Aromatic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Various substituted phenols.

    Electrophilic Aromatic Substitution: Nitro, sulfonyl, and halogenated derivatives.

    Oxidation: Quinones.

    Reduction: Cyclohexanol derivatives.

Scientific Research Applications

3-[(2,3-difluorophenyl)methoxy]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,3-difluorophenyl)methoxy]phenol is not well-documented. its effects are likely related to its ability to interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The presence of fluorine atoms may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-difluorophenol
  • 4-methoxyphenol
  • 3-phenoxyphenol

Uniqueness

3-[(2,3-difluorophenyl)methoxy]phenol is unique due to the presence of both a difluorophenyl group and a methoxy group attached to the phenol ring. This combination imparts specific chemical properties, such as increased lipophilicity and potential biological activity, which are not observed in simpler phenol derivatives .

Properties

CAS No.

1153783-69-7

Molecular Formula

C13H10F2O2

Molecular Weight

236.21 g/mol

IUPAC Name

3-[(2,3-difluorophenyl)methoxy]phenol

InChI

InChI=1S/C13H10F2O2/c14-12-6-1-3-9(13(12)15)8-17-11-5-2-4-10(16)7-11/h1-7,16H,8H2

InChI Key

PHWSDNMKEALILF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C(=CC=C2)F)F)O

Purity

95

Origin of Product

United States

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